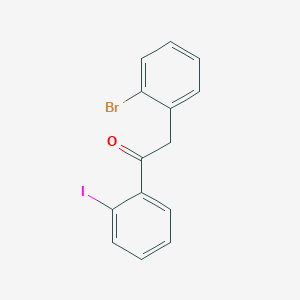

2-(2-Bromophenyl)-2'-iodoacetophenone

説明

Significance of Multifunctional Halogenated Arenes as Advanced Synthetic Building Blocks

Multifunctional halogenated arenes are foundational pillars in modern synthetic chemistry, prized for their ability to undergo a wide array of selective transformations. osi.lvorgsyn.org The presence of multiple, yet distinct, halogen atoms (e.g., bromine and iodine) on an aromatic framework allows for site-selective cross-coupling reactions. osi.lv This selectivity is crucial for the controlled, stepwise construction of complex molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science. orgsyn.org

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a key principle exploited in sequential functionalization. A C-I bond is more readily activated in transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, or Heck couplings, compared to a C-Br bond. This hierarchy enables chemists to introduce a substituent at the iodinated position while leaving the brominated position intact for a subsequent, different transformation. This capacity for orthogonal chemistry makes polyhalogenated arenes powerful tools for diversity-oriented synthesis, allowing for the rapid generation of molecular libraries from a single advanced intermediate. mdpi.com

Strategic Importance of Ortho-Halogenated Aryl Ketones and Alpha-Substituted Acetophenones in Cascade Reactions

The structural motif of an ortho-halogenated aryl ketone is particularly significant for its potential to engage in cascade reactions—multi-step transformations that occur in a single pot, thereby enhancing synthetic efficiency. 20.210.105ub.edu The proximity of the carbonyl group to the halogen atom can facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For instance, ortho-iodoacetophenones are known precursors for the synthesis of indene (B144670) and indenol derivatives. sigmaaldrich.com

Furthermore, the acetophenone (B1666503) core, particularly when substituted at the alpha-position (the carbon adjacent to the carbonyl), is a versatile synthon. researchgate.netnih.gov The protons on this alpha-carbon are acidic and can be removed to form an enolate, which is a potent nucleophile. This enolate can then participate in a variety of bond-forming reactions, including palladium-catalyzed α-arylation, to connect with other molecular fragments. researchgate.net The presence of the (2-bromophenyl) group at this alpha-position in the target molecule introduces a pre-installed aryl moiety, setting the stage for subsequent intramolecular reactions or serving as a sterically and electronically influential component in intermolecular processes.

Overview of Current Research Directions for the Chemical Compound as a Synthetic Intermediate

Direct research specifically investigating 2-(2-Bromophenyl)-2'-iodoacetophenone could not be identified in a comprehensive search of available literature. However, based on the reactivity of analogous structures, its potential research applications can be hypothesized.

A primary research direction would likely involve its use in sequential, site-selective cross-coupling reactions. The iodine atom on the acetophenone ring would be the preferred site for an initial coupling, followed by a second coupling at the more robust bromine site. This would allow for the controlled synthesis of highly substituted, unsymmetrical diaryl ketones.

A second avenue of research would be the exploration of intramolecular cascade reactions. Following an initial intermolecular reaction at one of the halogen sites, the resulting product could be designed to undergo a subsequent intramolecular cyclization, potentially triggered by the ketone functionality or the alpha-aryl group. For example, the formation of a new heterocyclic ring system by linking the two aromatic portions of the molecule is a plausible synthetic goal. Research on cascade reactions of similar 2'-bromoacetophenones has demonstrated their utility in constructing complex polycyclic frameworks. rsc.org

The compound could also serve as a precursor for photochemically induced reactions, where the diaryl ketone moiety can act as a photosensitizer, or for exploring novel organometallic transformations. Given the unique arrangement of its functional groups, this compound stands as a promising, albeit currently underexplored, intermediate for the assembly of complex organic molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-bromophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHYDCOLXVJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642289 | |

| Record name | 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-82-9 | |

| Record name | 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromophenyl 2 Iodoacetophenone

Convergent and Linear Synthesis Strategies for the Chemical Compound

The construction of 2-(2-Bromophenyl)-2'-iodoacetophenone can be approached through two primary strategic plans: linear and convergent synthesis. pediaa.comchemistnotes.com

| Strategy Type | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly starting from a single precursor. pediaa.com | Simpler planning and logistics. fiveable.me | Overall yield can be low for long sequences. wikipedia.org |

| Convergent Synthesis | Independent synthesis of key fragments followed by their combination. wikipedia.org | Higher overall efficiency and yield. chemistnotes.com Allows for parallel synthesis. fiveable.me | Requires more complex planning and fragment compatibility. pediaa.com |

Formation of the 2-Iodophenyl Acetophenone (B1666503) Core

A critical intermediate in a convergent synthesis of the target compound is 2'-iodoacetophenone (B1295891). This halogenated aromatic ketone can be prepared through several methodologies, primarily involving either direct iodination of a suitable precursor or the construction of the aryl ketone moiety through metal-catalyzed coupling reactions.

Electrophilic aromatic substitution is a direct method for introducing an iodine atom onto the benzene (B151609) ring of an acetophenone precursor. The reactivity and regioselectivity of this reaction depend heavily on the iodinating agent and the reaction conditions. One effective method for the synthesis of 2'-iodoacetophenone involves the diazotization of 2-acetylaniline. In this process, the amino group is converted into a diazonium salt, which is then displaced by iodide, typically from potassium iodide (KI), to yield the desired product in high yield. chemicalbook.com

Another approach is the direct iodination of acetophenone. However, direct iodination of an unsubstituted or deactivated aromatic ring can be challenging. For activated aromatic systems, such as methoxy-substituted acetophenones, electrophilic iodination can be achieved using systems like molecular iodine (I₂) in the presence of an oxidizing agent like aqueous hydrogen peroxide (H₂O₂). researchgate.netmdpi.com This method often proceeds under mild, solvent-free conditions. researchgate.net The choice of solvent can also influence the position of iodination; for some aryl methyl ketones, using acetonitrile (B52724) as a solvent favors iodination on the aromatic ring, whereas aqueous ethanol (B145695) can lead to iodination of the alpha-methyl group. mdpi.com

Table of Selected Iodination Reagents and Conditions

| Reagent System | Substrate Type | Key Features |

|---|---|---|

| NaNO₂, KI, p-TsOH | 2-Acetylaniline | Diazotization-iodination sequence, high yield (e.g., 94%). chemicalbook.com |

| I₂ / 30% aq. H₂O₂ | Methoxy-substituted acetophenones | Green methodology, often solvent-free. researchgate.netmdpi.com |

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the 2-iodophenyl acetophenone core. These methods typically involve the formation of a carbon-carbon bond between an acyl group and an aryl group.

One prominent strategy is the palladium-catalyzed coupling of an organometallic reagent with an acyl chloride. For instance, an organozinc reagent derived from 2-iodoaniline (B362364) could be coupled with acetyl chloride in the presence of a palladium or nickel catalyst to form 2'-iodoacetophenone. organic-chemistry.org Similarly, palladium-catalyzed coupling of arylboronic acids with acyl chlorides at room temperature can afford aryl ketones in excellent yields. organic-chemistry.org This approach avoids the often harsh conditions of traditional Friedel-Crafts acylation. organic-chemistry.org

Other notable methods include the palladium-catalyzed reaction between aryl halides and aldehydes, which can directly generate ketones. organic-chemistry.org Carbonylative cross-coupling reactions, such as the carbonylative Suzuki-Miyaura reaction, also serve as an effective route where an aryl bromide or iodide is coupled with an arylboronic acid under an atmosphere of carbon monoxide (CO) to build the ketone functionality. researchgate.net

Examples of Metal-Catalyzed Aryl Ketone Synthesis Strategies

| Reaction Type | Coupling Partners | Catalyst System (Example) |

|---|---|---|

| Acylation of Organozinc Reagents | Arylzinc halide + Acid chloride | FeCl₂ organic-chemistry.org |

| Suzuki-Miyaura Coupling | Arylboronic acid + Acyl chloride | Palladium(II) complex organic-chemistry.org |

| Carbonylative Suzuki Coupling | Aryl iodide + Arylboronic acid + CO | Palladium on graphitic carbon nitride researchgate.net |

Introduction of the 2-Bromophenyl Moiety at the Alpha-Position

The second key transformation is the formation of the C-C bond at the alpha-position of the ketone. This step connects the 2-bromophenyl group to the 2'-iodoacetophenone core, completing the carbon skeleton of the target molecule.

The most common strategy for forming an α-aryl ketone is through the reaction of a ketone enolate with an aryl halide, a transformation often catalyzed by palladium. nih.gov This process, known as the Buchwald-Hartwig α-arylation of ketones, has become a general and powerful synthetic method. nih.gov In the context of synthesizing this compound, the enolate of 2'-iodoacetophenone would be generated using a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS). This nucleophilic enolate is then coupled with a 2-bromophenyl halide (e.g., 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand is crucial and often involves sterically hindered, electron-rich phosphines to facilitate the catalytic cycle. nsf.gov

Alternatively, a classic enolate alkylation can be performed. This involves reacting the pre-formed enolate of 2'-iodoacetophenone with a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic benzylic carbon, displacing the halide. jove.comlibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, which minimizes side reactions. jove.com

Key Components for α-Arylation/Alkylation

| Component | Function | Examples |

|---|---|---|

| Ketone | Enolate Precursor | 2'-Iodoacetophenone |

| Base | Enolate Formation | LDA, LHMDS, NaOtBu nih.govjove.com |

| Electrophile | Aryl/Alkyl Source | 2-Bromobenzyl bromide (Alkylation), 1,2-Dibromobenzene (B107964) (Arylation) |

| Catalyst System | C-C Coupling (for Arylation) | Palladium complex (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., XPhos) researchgate.netnsf.gov |

The structural core, Ar-CH-C(=O)-Ar', is a variation of a diarylmethane motif. While the α-arylation of ketone enolates described above is a primary method for its construction, other strategies can also be envisioned. These methods focus on building the diaryl ketone framework through alternative bond disconnections.

For example, a Friedel-Crafts-type acylation could be employed. This might involve reacting 2-iodobenzoyl chloride with 2-bromotoluene (B146081) under Lewis acid catalysis to form a precursor, which could then be halogenated at the benzylic position and subsequently manipulated. However, such routes can be complicated by regioselectivity issues.

More advanced transition-metal-catalyzed reactions offer greater precision. A palladium-catalyzed C–H transformation can enable the synthesis of diaryl ketones from aldehydes and aryl halides. acs.org In a hypothetical route, 2-iodobenzaldehyde (B48337) could be coupled with 1,2-dibromobenzene through a directed C-H activation process to construct the diaryl ketone skeleton. Such methods represent modern, step-economical alternatives to classical named reactions for assembling complex ketone structures. acs.orgresearchgate.net

Functional Group Interconversion Strategies for Selective Halogenation

Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. For the targeted synthesis of this compound, selective halogenation through these strategies is critical.

Halogen exchange reactions, particularly the Finkelstein reaction, represent a viable and widely used method for the synthesis of iodoalkanes and iodoarenes from their corresponding chloro- or bromo-derivatives. baranlab.orgorgsyn.org This SN2 reaction typically involves treating a substrate with an excess of sodium iodide in a solvent like acetone, where the resulting sodium chloride or sodium bromide is insoluble and precipitates, driving the equilibrium towards the iodinated product. wikipedia.orgprinceton.edu

Conceptually, this strategy could be applied to synthesize this compound from a precursor such as 2-(2-Bromophenyl)-2'-chloroacetophenone. The presence of the ketone functionality requires careful selection of reaction conditions to avoid side reactions.

Conceptual Application of Halogen Exchange:

| Precursor | Reagent | Solvent | Expected Product | Reaction Type |

| 2-(2-Bromophenyl)-2'-chloroacetophenone | Sodium Iodide (NaI) | Acetone or DMF | This compound | Finkelstein Reaction |

| 2-(2-Bromophenyl)-2'-bromoacetophenone | Sodium Iodide (NaI) | Acetone or DMF | This compound | Finkelstein Reaction |

The efficiency of this exchange would depend on the reactivity of the aryl halide, which is generally lower than that of alkyl halides. For aryl systems, catalysts such as copper(I) salts are sometimes employed to facilitate the reaction.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. harvard.edu The resulting aryllithium species can then be quenched with an electrophile, in this case, an iodine source, to introduce the halogen with high regioselectivity. organic-chemistry.orgresearcher.life

A conceptual pathway to this compound using DoM could involve several steps:

Protection and Directed Iodination: Starting with a suitable precursor like 2'-bromoacetophenone, the ketone could be protected as a ketal. This ketal can act as a moderate directing group. Alternatively, a stronger DMG could be present on the ring, which is later converted to the acetyl group.

Lithiation and Iodination: The protected precursor would undergo a lithium-halogen exchange at the 2'-position using an alkyllithium reagent at low temperature, followed by quenching with an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodo group.

Cross-Coupling: The resulting 2'-iodoacetophenone derivative (after deprotection) could then be coupled with a suitable 2-bromophenylmetal reagent, or alternatively, the synthesis could start from a 2'-iodo-substituted benzene derivative which is then acylated.

A plausible DoM approach could start from a simpler precursor like N,N-diethylbenzamide. The amide group is a powerful DMG.

Conceptual DoM Pathway:

Ortho-Iodination: N,N-diethylbenzamide is treated with s-BuLi/TMEDA in THF at -78 °C, followed by quenching with I₂ to yield 2-iodo-N,N-diethylbenzamide.

Conversion to Ketone: The resulting amide would then need to be converted into the target ketone. This is a non-trivial step but could potentially be achieved by reaction with the organometallic reagent derived from 1,2-dibromobenzene via a Weinreb amide intermediate or similar strategy.

This conceptual route highlights the precision of DoM but also underscores the multi-step nature and potential challenges in transforming the functional groups post-metalation.

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

As no specific synthesis is reported, the optimization of reaction conditions remains a theoretical exercise based on general principles for the proposed reaction types. The goal of optimization is to maximize the yield and purity of the desired product while minimizing reaction time, cost, and the formation of byproducts.

For a hypothetical synthesis, such as a copper-catalyzed halogen exchange or a palladium-catalyzed cross-coupling reaction to form the final C-C bond, a systematic variation of parameters would be necessary.

Table of Parameters for Optimization (Conceptual):

| Parameter | Variables to Test | Potential Impact on Reaction |

| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile | Affects solubility of reactants and catalysts, reaction rate, and can influence the reaction pathway. |

| Temperature | -78 °C to 120 °C | Crucial for controlling reaction rate versus decomposition and side-product formation. Low temperatures are often required for organolithium stability. |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄), Copper(I) salts (e.g., CuI) | Choice of metal, ligand, and oxidation state is critical for catalytic cycle efficiency in cross-coupling or halogen exchange reactions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (for cross-coupling); None required for Finkelstein | The strength and nature of the base can significantly affect the rate and outcome of many cross-coupling reactions. |

| Reagent Stoichiometry | 1.0 to 2.0 equivalents | Optimizing the ratio of reactants can maximize the conversion of a key starting material and minimize waste. |

| Reaction Time | 1 hour to 48 hours | Monitored by techniques like TLC or GC-MS to determine the point of maximum product formation before significant decomposition occurs. |

This systematic approach, often aided by Design of Experiments (DoE) methodologies, would be essential to develop a robust and efficient synthesis for this compound.

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromophenyl 2 Iodoacetophenone

Reactivity of the Alpha-Substituted Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule, featuring a carbon bridge between two aryl rings and adjacent to a carbonyl group, is a hub of chemical activity. The reactivity is centered around the alpha-carbon and the carbonyl group itself.

Acidity of Alpha-Hydrogens and Enolate Formation

The hydrogen atom on the carbon alpha to the carbonyl group (the benzylic position) exhibits significant acidity. This is because the resulting conjugate base, an enolate, is stabilized by resonance. The negative charge is delocalized over the alpha-carbon and the oxygen atom of the carbonyl group. libretexts.orgpressbooks.pub The resonance structure that places the negative charge on the more electronegative oxygen atom is the major contributor to the resonance hybrid, which accounts for the stability of the enolate. pressbooks.pub

The pKa values for alpha-hydrogens in ketones are typically in the range of 19-21, which is substantially more acidic than the hydrogens in a typical alkane (pKa ~50). libretexts.org The presence of two aryl groups (bromophenyl and iodophenyl) attached to the alpha-carbon can further influence this acidity through inductive and resonance effects, though specific pKa data for 2-(2-Bromophenyl)-2'-iodoacetophenone is not available in the literature. To form the enolate in a high concentration, a strong, non-nucleophilic base is required, as weaker bases like hydroxide (B78521) or alkoxides only lead to low equilibrium concentrations of the enolate. libretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a commonly used strong base for this purpose. libretexts.orgyoutube.com

Table 1: Typical pKa Values for Alpha-Hydrogens in Various Carbonyl Compounds

| Compound Type | Approximate pKa |

|---|---|

| β-Diketone | ~9 |

| Aldehyde | ~16-18 |

| Ketone | ~19-21 |

| Ester | ~23-25 |

| Alkane | ~50 |

Data compiled from various sources. libretexts.orgyoutube.comyoutube.com

Nucleophilic Attack and Electrophilic Substitution at the Alpha-Carbon

Once formed, the enolate is a potent nucleophile. The alpha-carbon, bearing a partial negative charge, can attack a wide range of electrophiles. This reactivity allows for the formation of new carbon-carbon bonds. For instance, in the presence of an alkyl halide, the enolate can undergo an SN2 reaction to form an alpha-alkylated ketone.

Conversely, the alpha-position can undergo electrophilic substitution. A common example is halogenation, which can occur under both acidic (via the enol) and basic (via the enolate) conditions. masterorganicchemistry.com Under basic conditions, the reaction can be difficult to control and may lead to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens.

Reactions Involving the Ketone Carbonyl Group (e.g., Condensations, Additions)

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity leads to a variety of addition reactions. For example, Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols after an acidic workup.

The carbonyl group also facilitates condensation reactions. The enolate, acting as a nucleophile, can attack the electrophilic carbonyl carbon of another molecule of the ketone in an aldol-type reaction. However, due to the steric hindrance from the two bulky aryl groups on the alpha-carbon, self-condensation of this compound would likely be slow.

Reactivity of the Ortho-Iodophenyl Group

The ortho-iodophenyl moiety is a key site for reactions involving transition metal catalysis, largely due to the nature of the carbon-iodine bond.

Propensity for Oxidative Addition in Transition Metal Catalysis

The carbon-iodine (C-I) bond in the ortho-iodophenyl group is the most likely site for oxidative addition in transition metal-catalyzed cross-coupling reactions. Oxidative addition is a fundamental step in many catalytic cycles (e.g., Suzuki, Heck, Sonogashira couplings), where a low-valent metal complex inserts into the C-X (in this case, C-I) bond. researchgate.netchemrxiv.org This process increases the oxidation state and coordination number of the metal center. youtube.com

The reaction involves the cleavage of the C-I bond and the formation of two new bonds, one from the carbon to the metal and one from the iodine to the metal. researchgate.net The presence of electron-withdrawing groups on the aryl halide generally facilitates oxidative addition. researchgate.net The reaction rate is also influenced by the nature of the metal, its ligands, and the solvent. nih.gov

Comparative Reactivity with Other Aryl Halides (e.g., Aryl Bromides)

In the context of transition metal catalysis, the reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F. psu.edu This trend is primarily attributed to the decreasing strength of the carbon-halogen bond down the group. The C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to cleavage during oxidative addition.

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~115 |

| C-Cl | ~84 |

| C-Br | ~71 |

| C-I | ~57 |

Values are approximate for a phenyl halide.

Participation in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are recognized for their utility as oxidizing agents and their ability to facilitate a range of transformations under mild conditions. wikipedia.org These reagents are characterized by an iodine atom in a formal oxidation state higher than +1. wikipedia.org Organic iodine(III) and iodine(V) derivatives are now frequently used in organic synthesis for various selective oxidative transformations. arkat-usa.org The presence of an ortho-iodoacetophenone moiety in this compound suggests its potential to serve as a precursor to hypervalent iodine(III) species.

The general preparation of hypervalent iodine compounds involves the oxidation of an organoiodide. wikipedia.org For instance, the well-known reagent 2-Iodoxybenzoic acid (IBX) is prepared through the oxidation of 2-iodobenzoic acid. wikipedia.org Analogously, the iodine atom in this compound could potentially be oxidized to a higher valence state to form a transient or stable hypervalent iodine reagent.

Furthermore, the ketone functionality introduces another dimension to its reactivity with hypervalent iodine reagents. Ketones are known to undergo α-functionalization through the formation of a hypervalent iodine(III) enolate intermediate. wikipedia.org This electrophilic species can then be attacked by various nucleophiles. Depending on the specific hypervalent iodine reagent and reaction conditions, this could lead to α-hydroxylation, α-alkoxylation, or α-tosyloxylation of the acetophenone core. wikipedia.orgorganic-chemistry.org For example, the reaction of a ketone with a reagent like Koser's reagent [PhI(OTs)OH] can introduce a tosyloxy group at the α-position, which is a versatile leaving group for subsequent nucleophilic substitutions. wikipedia.org

Chemoselectivity and Regioselectivity in Transformations of the Multi-Halogenated Chemical Compound

The predictable disparity in the reactivity of the C-I and C-Br bonds provides a powerful tool for achieving high levels of chemoselectivity and regioselectivity in the functionalization of this compound. This allows for the programmed, stepwise introduction of different substituents onto the two distinct aromatic rings.

A typical synthetic sequence would involve an initial palladium-catalyzed cross-coupling reaction that targets the more labile C-I bond. Following this initial transformation, the resulting product, which now contains a new substituent on the acetophenone ring and retains the C-Br bond, can be subjected to a second cross-coupling reaction. This second step would require more forcing conditions—such as higher temperatures, stronger bases, or more specialized ligands (e.g., bulky, electron-rich phosphines)—to activate the more inert C-Br bond. nih.gov

This sequential functionalization strategy is illustrated in the table below, outlining the typical conditions for selective cross-coupling reactions.

| Target Bond | Catalyst | Ligand | Base | Temperature | Relative Reactivity |

|---|---|---|---|---|---|

| Aryl-Iodine (C-I) | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or None | K₂CO₃, Na₂CO₃ | Room Temp. to 80 °C | High |

| Aryl-Bromine (C-Br) | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky Biarylphosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | 80 °C to 120 °C | Moderate |

By carefully selecting the catalyst, ligands, base, and temperature, chemists can precisely control which halogen atom reacts, enabling the regioselective synthesis of complex, unsymmetrically substituted diaryl ketone derivatives. This level of control is crucial in the fields of medicinal chemistry and materials science, where the specific placement of functional groups dictates the biological activity or physical properties of the target molecule.

Catalytic Transformations Utilizing 2 2 Bromophenyl 2 Iodoacetophenone

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and 2-(2-Bromophenyl)-2'-iodoacetophenone, with its two distinct carbon-halogen bonds, offers a platform for a range of selective transformations.

Intramolecular C-C Bond Forming Cyclizations and Annulations

The structure of this compound is analogous to other ortho-haloaryl ketones that are known to undergo palladium-catalyzed intramolecular cyclizations to form fused polycyclic systems. These reactions typically proceed via the formation of an enolate, which then participates in an intramolecular C-C bond formation. The presence of two different halogens, bromine and iodine, allows for chemoselective oxidative addition, with the more reactive C-I bond generally being the first to react with the palladium(0) catalyst.

This selectivity would likely lead to the formation of a six-membered ring through an intramolecular Heck-type reaction or related cyclizations. The reaction would proceed through a palladium(II) intermediate, which, after insertion of the enolate, would undergo reductive elimination to furnish the cyclized product. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial in determining the efficiency and outcome of the cyclization.

Table 1: Analogous Palladium-Catalyzed Intramolecular C-C Bond Forming Cyclizations

| Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2-Haloaniline and ketone | Pd(OAc)₂, PPh₃, Base | Fused heterocycle | beilstein-journals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyIECqOUqMSTPsIKoMf3zAk-W8dV_nw0X7m0xGC-PGPEFDFSQ9w_iqKfnrFl6yUhFQdVLIaSxgLGGz8rU9sx9TymzHABfYXmt5i2VwQxmFFOxteGbJAkPQMbHboMBGB5HGpXj0VVzyHkzlu4kX8DwnikU%3D) |

| Amino-tethered vinyl halide | Pd(OAc)₂, PPh₃, Base | Bridged azabicycle | researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyP2CnELHC64dJrejggbFMo6qbsgc_SmXx0WEEOizeUcid1qKas98V2qOWJYqyLMbkeaiAIgfktn_uchdaaxsbrD3Nc3quL-_E6RYXJ5uhuSgDWok8r4_aeIpHTq1hyPVBD0yfY-100K8BjtfYQenjWbRcgvzOAJASsHEEUpqyajcxCARhzm-DXPENNzNU4GbzmLDEoXriB9u1tHC9xRj4vKG8_JRbbCng0xZp4q7VY8HFXsPtMJUg) |

| Diene system | Pd catalyst | Fused cyclopentane | researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXnLrARR7f9OlWs_qJBRdUhOLuiVB746A2Ghf3gZT-v_GK0oF78NkSZY0Aa8XhzWI0SQ5lcLem-cxFQ0teV98fSez2N5nqTCMlBdgTaoZ6kAiVoI94pEFG-q3YL0ku02JvFAzpsIpWe5i4SpneDKF8TQwzSyxSCRmemGcWhYUiTQvaskncCbVGPb96U9mV_QjOqYLPP4kGvLKxtENhhaNFSc4eASAYA6IioT58HBPtC67x6GB7w9O0e4zW-7P5RCY2aP6WEQ%3D%3D) |

Intramolecular C-N Bond Forming Cyclizations

Analogous to the well-established Buchwald-Hartwig amination, this compound could be a precursor for the synthesis of nitrogen-containing heterocycles, such as indoles and their derivatives. libretexts.orgresearchgate.net If the acetophenone (B1666503) moiety is first converted to an amine or a protected amine, an intramolecular C-N bond formation can be envisioned. The palladium catalyst would selectively activate the C-I bond, followed by intramolecular coupling with the nitrogen nucleophile to form the heterocyclic ring.

The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. nih.gov The base also plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination. This strategy offers a powerful tool for the construction of complex nitrogen-containing molecules from readily available starting materials.

Table 2: Analogous Palladium-Catalyzed Intramolecular C-N Bond Forming Cyclizations

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand, Base | Indole derivatives | libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ0UjVa9wa9jIwh9fOzBEMFkcUjZzViT0KrIZJlab8rj_SRii-H4LizB1YAbSp8GG5EqN79g4MhnPFjdcpRp1Thr0gEmGqyc65vdKlqAHP0KIqadcuK38_DFa0EoX9XkasdxmNqlwcvmxwNqf6f7hT-UbBljodnG8nnY73VXh_ouX7yoDVsS0na9ceuLw7Btq_J7_mgxuZBqK0MAhx41EQg2k-uWfdqpLGmauFNG0jmXTyOn8_07VDLcrxMvPqG-68vZjqfkeqG1nOD8lsraGEFNwCqrg_Zl7s_TZOjJFGUw%3D%3D) |

| Aza-Wacker-type cyclization | Pd(II) catalyst, Oxidant | Aza[3.1.0]bicycles | nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUTIQYID37iIfqyFLfQtEa8_lOqQC7bQV8dIQe7lFF9D-pLDIPu_P0LdnhV5Sd0ZojfsJI9UhwZ6KQYHo2EXYGq0SGA8tVrNbpxZrOOX7NdRIdQ9CC1z0jpeja26MlZA-hWr7K) |

| Amination of alkenes | Pd(CH₃CN)₂Cl₂, Chloranil | Dihydropyrroles | nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKTeURh2JuIVzzp1H-AE_GYbvLAtzmLLZ0BCcBwapBbn7Q_WEtHVT4PMqNJPYQnasnIvL3ldEIMVQVSJfYGVvhyab1ly-3ASTpOs6zxPoh8ajeNsHZV1bB4TGx_Nsx6Gt-F5d6nUZBzXoLCzQ%3D) |

Intermolecular Cross-Coupling Reactions

This compound is an excellent candidate for sequential intermolecular cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, Stille, and Negishi reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is significantly more reactive towards oxidative addition to palladium(0) than the C-Br bond, enabling the selective introduction of a substituent at the 2'-position. Subsequently, a second cross-coupling reaction can be performed at the 2-position of the bromophenyl ring.

Suzuki Coupling: This reaction would involve the coupling of the aryl halides with boronic acids or their derivatives. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This would allow for the introduction of alkyne moieties. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: This would enable the arylation of alkenes. organic-chemistry.orgresearchgate.netlibretexts.org

Stille Reaction: This involves the coupling with organostannanes. wikipedia.orgnih.gov

Negishi Coupling: This reaction uses organozinc reagents as coupling partners. libretexts.orgorganic-chemistry.orgmdpi.com

Table 3: Intermolecular Cross-Coupling Reactions with Analogous Dihaloaryl Ketones

| Reaction | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Ligand, Base | Arylboronic acid | Diaryl ketone | libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEA0wzCpjWXxqD69lGnEiJJvhsuFG8vszV0S50vVUcQWNMT2YVXm4Bc7vb2oaJh7a7i04I6rjQQbzqOOSC-LDgRBgwLvbG_v_FWT-qEhvQxch2-741DmqFGhcm8m9EFZQaSMMyUZ1inkyBkLro2iy1GsaHpqx9A_231MYj3bNlMJl7ae-os6vreoAfXSQ0o2UWIqrY2d2vg5hEvmRfUWCzCWLqfNvqcaOJ7CMv731AaawqoqTDmLRpOw0pADFrKa3mJ8Abaq6taiHjzwgqsml80sXWcKt-mWrachJ0%3D) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | Terminal alkyne | Aryl-alkynyl ketone | beilstein-journals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyIECqOUqMSTPsIKoMf3zAk-W8dV_nw0X7m0xGC-PGPEFDFSQ9w_iqKfnrFl6yUhFQdVLIaSxgLGGz8rU9sx9TymzHABfYXmt5i2VwQxmFFOxteGbJAkPQMbHboMBGB5HGpXj0VVzyHkzlu4kX8DwnikU%3D), rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGa0a1PLDxvZvwyiMcjTv2clEFyPY-hmFisUBU_S3vINI4gH7XbwD6zACx9BVTnseiRLDDSwFxLqum-QxbJwJlJnQjduS2GwYojP6ljltJgK77_bg93VSBqtAeTravz9zkRnMgXdzcCJ6VXkKxhJTX2nmPybysAn-M-ApVm) |

| Heck | Pd(OAc)₂, Ligand, Base | Alkene | Arylated alkene | nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEo5A-TOvwb2BbDIbChSbnB_D3FLqAtXmYBQ_hCXHL7N57yUwxrH0oGY36MIj01MDr70DCTPO_SjHbE3Gd1hsSYZWRvo8RlwkN9hEAQgwe660cxT_8GNJg9lrsFj2p0AjFfepTfEoU87WM60L0%3D), nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGiVvvw9oEBOICmNwwMWS9BQZkFJZ496TsK8Sx3RlWXfSpzcELKTruPEFZXHTBy8dt5PIHCaYRSbnAzUtj0C4khJ1ZAGQBtTkOcylIwnzgP1BpPTZTzUaVrLF9w5gv3jWFa1prgHzIVwcNxkYk%3D) |

| Stille | Pd(PPh₃)₄ | Organostannane | Diaryl ketone | wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcghpN7eYXxNm6HftT2ssr0bO7KHKSi08yi8VX0kJhgRsKUW8jtaiii2LFzxeQT07-hiEyTrIHW8TahQAKrAM35J3rX4Oylz_CoEMzVLn9BzWOlmwI4N04Z11K6JaW-bENcDzzyIs%3D) |

| Negishi | Pd₂(dba)₃, Ligand | Organozinc reagent | Diaryl ketone | libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ0UjVa9wa9jIwh9fOzBEMFkcUjZzViT0KrIZJlab8rj_SRii-H4LizB1YAbSp8GG5EqN79g4MhnPFjdcpRp1Thr0gEmGqyc65vdKlqAHP0KIqadcuK38_DFa0EoX9XkasdxmNqlwcvmxwNqf6f7hT-UbBljodnG8nnY73VXh_ouX7yoDVsS0na9ceuLw7Btq_J7_mgxuZBqK0MAhx41EQg2k-uWfdqpLGmauFNG0jmXTyOn8_07VDLcrxMvPqG-68vZjqfkeqG1nOD8lsraGEFNwCqrg_Zl7s_TZOjJFGUw%3D%3D) |

Reductive Transformations and Chemoselective Dehalogenation Strategies

The presence of two different halogen atoms in this compound allows for chemoselective dehalogenation. Palladium-catalyzed hydrodehalogenation can be fine-tuned to selectively remove one of the halogens. Generally, the carbon-iodine bond is more readily cleaved than the carbon-bromine bond under reductive conditions. This allows for the selective removal of the iodine atom to yield 2-(2-bromophenyl)acetophenone.

Various hydrogen sources can be employed for this transformation, including hydrogen gas, formates, or silanes. The choice of catalyst, ligand, and reaction conditions can influence the selectivity and efficiency of the dehalogenation. This selective dehalogenation provides a route to monosubstituted derivatives that can then be used in further synthetic transformations.

Table 4: Palladium-Catalyzed Reductive Dehalogenation of Aryl Halides

| Substrate Type | Catalyst System | Hydrogen Source | Key Feature | Reference |

|---|---|---|---|---|

| Aryl chlorides and bromides | Pd-phosphite | NaOtBu or Cs₂CO₃ | Chemoselective dehalogenation | organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkMJrvvt4-ag8Ou_LLe367ttlNhW2srF8-EzJK28rtUGWxWGhUR7ntqkMXeXCWXrHgxWrepBHF3JWWzlVVtcOjHiLyFpcNIBcbTtUuoq3oTcx6ghvrtYLdPeBAjUMPMQV7fLfCRimaWxpHxTB1LakK0Wc8hQ%3D%3D) |

| Aromatic halides and α-haloketones | Pd(OAc)₂, PPh₃, K₂CO₃ | Alcohols | High-yielding dehalogenation | researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHb4i-VYfgrb-smZpcqZl3lkhULnyifUY-8euJw4syGQu0431c6XZeNj1GmOfI5XL-OyVz7AK7k7Aq8h4Ubw-jpX51dsDckzXuB-OuMXRBikmCPWzpZgIl0IvUq_R-5F6a1dve1_NXsdAUCFb5w03e-c2NUWpw9MTmWo7QIZESM4r-MuT3acibcc0ququGuFGeSpwJUtH9mk6Q4CBqtjJJ07cgxGuI%3D) |

Palladium(II)-Catalyzed Functionalizations

In addition to the more common palladium(0)-catalyzed reactions, this compound can also be a substrate for palladium(II)-catalyzed functionalizations.

Conjugate Phosphination: While the target molecule itself is not an enone, it can be converted to an α,β-unsaturated ketone through various methods. This derivative could then undergo a palladium(II)-catalyzed conjugate phosphination, adding a phosphine group at the β-position. nih.gov

C-H Acetoxylation: Palladium(II) catalysts are known to facilitate the acetoxylation of C-H bonds, often directed by a nearby functional group. researchgate.netumich.edulibretexts.org In the case of this compound, the carbonyl group could potentially direct the acetoxylation of an ortho C-H bond on one of the aromatic rings. This reaction typically requires an oxidant to regenerate the active palladium(II) catalyst.

Table 5: Analogous Palladium(II)-Catalyzed Functionalizations

| Reaction | Catalyst System | Substrate Type | Product Feature | Reference |

|---|---|---|---|---|

| Conjugate Phosphination | Pd(II) catalyst | Electron-deficient acceptors | β-Phosphinylated product | nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKTeURh2JuIVzzp1H-AE_GYbvLAtzmLLZ0BCcBwapBbn7Q_WEtHVT4PMqNJPYQnasnIvL3ldEIMVQVSJfYGVvhyab1ly-3ASTpOs6zxPoh8ajeNsHZV1bB4TGx_Nsx6Gt-F5d6nUZBzXoLCzQ%3D)-catalyzed%20conjugate%20phosphination%20of%20electron-deficient%20acceptors) |

| C-H Acetoxylation | Pd(OAc)₂, Ligand, Oxidant | Arenes | Aryl acetate | umich.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3qKAh3rOKiKl7w6nZqRI1H8DHjfVxwuxrgWgGZct3aOYNcgcMo-1UEm4uTRxKRIYW8Bvn7ywY6i_xYflrEgH8iYO94nSRqUymtGEYjeWuVS4c8fiXbUa4Xq71TDESFjfraQ5qSMscvgKIFZYDFtbmqYKIzQy0XxjDReqyY5Rt20BS_D8YA6K1wArLnd2kItI%3D)P%20directed%20C(sp(2))-H%20acetoxylation), researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHb4i-VYfgrb-smZpcqZl3lkhULnyifUY-8euJw4syGQu0431c6XZeNj1GmOfI5XL-OyVz7AK7k7Aq8h4Ubw-jpX51dsDckzXuB-OuMXRBikmCPWzpZgIl0IvUq_R-5F6a1dve1_NXsdAUCFb5w03e-c2NUWpw9MTmWo7QIZESM4r-MuT3acibcc0ququGuFGeSpwJUtH9mk6Q4CBqtjJJ07cgxGuI%3D) |

Copper-Catalyzed Processes

Copper catalysis offers a complementary set of transformations for aryl halides. Copper-catalyzed reactions are often cost-effective and can exhibit different reactivity patterns compared to palladium. For this compound, copper-catalyzed intramolecular cyclizations are a plausible transformation. For example, in the presence of a suitable nitrogen or oxygen nucleophile, an intramolecular Ullmann-type coupling could lead to the formation of heterocyclic compounds. organic-chemistry.org

Copper catalysts are also known to promote the formation of C-C bonds. For instance, copper(I) oxide has been used to mediate the cyclization of o-haloaryl N-tosylhydrazones to form indazoles. umich.edu While this is not a direct reaction of the ketone, it illustrates the potential for copper to facilitate cyclizations in related systems. Furthermore, copper can catalyze the direct oxidative synthesis of α-ketoamides from aryl methyl ketones and amines, suggesting the possibility of functionalizing the acetophenone moiety of the target compound. nih.gov

Table 6: Analogous Copper-Catalyzed Processes

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Cu(OAc)₂ or Cu₂O | Indazoles | umich.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3qKAh3rOKiKl7w6nZqRI1H8DHjfVxwuxrgWgGZct3aOYNcgcMo-1UEm4uTRxKRIYW8Bvn7ywY6i_xYflrEgH8iYO94nSRqUymtGEYjeWuVS4c8fiXbUa4Xq71TDESFjfraQ5qSMscvgKIFZYDFtbmqYKIzQy0XxjDReqyY5Rt20BS_D8YA6K1wArLnd2kItI%3D)%20Oxide-Mediated%20Cyclization%20of%20o%20-Haloaryl%20N%20-Tosylhydrazones%3A%20Efficient%20Synthesis%20of%20Indazoles) |

| Oxidative Synthesis of α-Ketoamides | CuI, O₂ | α-Ketoamides | nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEo5A-TOvwb2BbDIbChSbnB_D3FLqAtXmYBQ_hCXHL7N57yUwxrH0oGY36MIj01MDr70DCTPO_SjHbE3Gd1hsSYZWRvo8RlwkN9hEAQgwe660cxT_8GNJg9lrsFj2p0AjFfepTfEoU87WM60L0%3D) |

| Intramolecular Amidation | Cu(OAc)₂, Ag₂CO₃ | β-Lactams and Indolinones | (https://www.google.com/search?q=(PDF)%20Copper-Catalyzed%20Intramolecular%20C(sp%203%20)%20H%20and%20C(sp%202%20)%20H%20Amidation%20by%20Oxidative%20Cyclization%20-%20ResearchGate) |

Ullmann-Type C-N and C-O Coupling Reactions Involving Aryl Halides

The presence of both a bromophenyl and an iodophenyl group in this compound allows for selective or double Ullmann-type coupling reactions to form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are fundamental in the synthesis of complex heterocyclic scaffolds.

Copper-catalyzed Ullmann condensations are a classic method for the formation of C-N and C-O bonds. In the context of substrates like this compound, these reactions can be directed to form dibenzo[b,f]oxepine frameworks through intramolecular C-O bond formation. While direct literature on this specific substrate is scarce, analogous transformations with similar 2-(2-halophenyl) derivatives are well-documented. For instance, the synthesis of dibenzo[b,f]imidazo[1,2-d] acs.orgfao.orgoxazepine derivatives has been achieved through a double Ullmann coupling reaction between 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles and 2-bromophenols, catalyzed by a CuI/o-phenanthroline system. researchgate.net This highlights the feasibility of forming the central seven-membered oxepine ring via an intramolecular Ullmann ether synthesis from a precursor containing two appropriately positioned aryl halides.

The general strategy for forming dibenzo[b,f]oxepines often involves an Ullmann diaryl ether synthesis as a key step. nih.gov This typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For a molecule like this compound, a hypothetical intramolecular Ullmann-type reaction could be envisioned where, after conversion of one of the aryl halides to a phenolic group, a copper catalyst would facilitate the ring closure to form the dibenzo[b,f]oxepine core.

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole and 2-bromophenol | CuI/o-phenanthroline | Dibenzo[b,f]imidazo[1,2-d] acs.orgfao.orgoxazepine | Good | researchgate.net |

| Phenol and Aryl Halide | Copper catalyst | Diphenyl ether derivative | Varies | nih.gov |

This table presents data for analogous Ullmann-type coupling reactions to illustrate the potential transformations of this compound.

Oxidative Coupling and C-C Bond Cleavage Sequences

The acetophenone moiety in this compound introduces the possibility of catalytic oxidative coupling and carbon-carbon (C-C) bond cleavage reactions. These transformations can lead to the formation of carboxylic acids or amides, which are valuable synthetic intermediates.

These types of reactions showcase the potential to transform the acetophenone group in the target molecule into a carboxylic acid, providing a handle for further functionalization or altering the electronic properties of the molecule.

| Substrate | Catalyst/Reagent | Product | Key Transformation | Reference |

| Aryl Alkyl Ketone | Iodine/DMSO | Aryl Carboxylic Acid | Oxidative C-C bond cleavage | researchgate.net |

| Cyclic Ketones | Copper catalyst | Dicarboxylic acid | Oxidative C-C bond cleavage | usu.edu |

This table illustrates the outcomes of oxidative C-C bond cleavage on related ketone structures.

Intramolecular Cyclization Pathways Mediated by Copper Catalysts

The bifunctional nature of this compound, with its two aryl halide groups, makes it an ideal candidate for intramolecular cyclization reactions mediated by copper catalysts to form complex polycyclic systems. The formation of the dibenzo[b,f]oxepine scaffold is a prime example of such a transformation.

Copper-catalyzed intramolecular cyclization reactions are a powerful tool in the synthesis of heterocyclic compounds. researchgate.net The synthesis of dibenzo[b,f]oxepines, for instance, can be achieved through an intramolecular Ullmann coupling. thieme-connect.de In a related synthesis, an intramolecular Ullmann coupling of a stilbene (B7821643) derivative using copper(I)triflate and caesium carbonate afforded an oxepine in high yield. thieme-connect.de This suggests that under appropriate conditions, this compound could undergo a similar intramolecular cyclization to yield a dibenzo[b,f]oxepine derivative. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond could potentially be exploited for selective initial reactions.

| Substrate Type | Catalyst System | Product Type | Key Transformation | Reference |

| Stilbene derivative with appropriately placed phenol and aryl halide | Copper(I)triflate, Caesium carbonate | Oxepine | Intramolecular Ullmann coupling | thieme-connect.de |

| 2-(2-halophenyl)acetonitrile and 2-halobenzaldehyde | Cs2CO3 | Dibenzo[b,f]oxepine | Sequential aldol (B89426) condensation and intramolecular ether formation | nih.gov |

This table provides examples of copper-catalyzed intramolecular cyclizations leading to oxepine-containing structures.

Other Transition Metal Catalysis (e.g., Rhodium-catalyzed reactions on related acetophenone derivatives)

Beyond copper, other transition metals like rhodium can catalyze a variety of transformations on acetophenone derivatives. While there is no specific literature on rhodium-catalyzed reactions of this compound, studies on related acetophenones suggest potential reaction pathways.

Rhodium(III)-catalyzed annulation reactions of acetophenone O-acetyl oximes with allenoates have been developed to synthesize isoquinolines. acs.orgnih.gov This process involves C-H activation of the aryl group of the acetophenone. acs.orgnih.gov Another rhodium(III)-catalyzed cascade reaction of acetophenone oxime ethers with 3-acetoxy-1,4-enynes leads to the formation of complex azafluorenone frameworks. rsc.org These examples demonstrate the utility of rhodium catalysis in activating and functionalizing the acetophenone core, suggesting that this compound could potentially undergo similar annulation and cyclization reactions, leading to novel polycyclic structures.

Furthermore, anionic rhodium(III) complexes have been shown to be effective catalysts for the hydrosilylation (reduction) of acetophenone derivatives to their corresponding secondary alcohols. nih.gov This indicates a potential pathway for the selective reduction of the ketone functionality in this compound.

| Substrate | Catalyst | Reactant | Product | Reaction Type | Reference |

| Acetophenone O-acetyl oxime | Rhodium(III) | Allenoate | Isoquinoline | Annulation via C-H activation | acs.orgnih.gov |

| Acetophenone oxime ether | Rhodium(III) | 3-Acetoxy-1,4-enyne | Azafluorenone | [3+2]/[4+2] Annulation cascade | rsc.org |

| Acetophenone derivative | Anionic Rhodium(III) complex | 1,1,1,3,5,5,5-heptamethyltrisiloxane | Secondary alcohol | Hydrosilylation | nih.gov |

This table summarizes rhodium-catalyzed reactions on acetophenone derivatives, indicating potential transformations for the subject compound.

Metal-Free and Organocatalytic Activation Strategies for the Chemical Compound

In addition to metal-catalyzed transformations, metal-free and organocatalytic approaches offer alternative and often more environmentally benign methods for activating and functionalizing molecules like this compound.

Organocatalysis can be employed for the asymmetric α-functionalization of ketones. For instance, the α-bromination of ketones can be achieved with high enantioselectivity using a C2-symmetric imidazolidine (B613845) catalyst. rsc.org Similarly, organocatalytic α-allylation and propargylation of α-branched aldehydes with alkyl halides have been reported, proceeding via enamine intermediates. organic-chemistry.org These methods could potentially be adapted for the functionalization of the α-position of the ketone in this compound.

Furthermore, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives has been shown to produce polysubstituted indenes through a cationic cyclization pathway. rsc.org This suggests that with appropriate derivatization, the acetophenone moiety in the target compound could participate in acid-catalyzed cyclization reactions.

A visible-light-mediated organocatalytic strategy for the radical α-alkylation of ketones has also been developed, which utilizes a nucleophilic organocatalyst to activate alkyl halides. nih.gov This approach could be explored for the introduction of various alkyl groups at the α-position of this compound under mild, redox-neutral conditions.

| Substrate Type | Catalyst/Promoter | Reactant | Product Type | Activation Strategy | Reference |

| Ketone | C2-symmetric imidazolidine | Brominating agent | α-bromoketone | Enamine catalysis | rsc.org |

| α-branched aldehyde | Chiral primary amino acid | Alkyl halide | α-allylated/propargylated aldehyde | Enamine catalysis | organic-chemistry.org |

| o-(1-arylvinyl) acetophenone | Brønsted acid | N/A | Polysubstituted indene (B144670) | Cationic cyclization | rsc.org |

| Ketone | Dithiocarbamate anion/Amine | Alkyl halide | α-alkylated ketone | Photochemical organocatalysis | nih.gov |

This table outlines various organocatalytic and metal-free strategies applicable to acetophenone derivatives.

Intramolecular Cyclization Chemistry of 2 2 Bromophenyl 2 Iodoacetophenone

Scope and Limitations of Direct and Catalyzed Intramolecular Cyclization Pathways

The intramolecular cyclization of 2-(2-bromophenyl)-2'-iodoacetophenone can theoretically proceed through several pathways, broadly categorized as direct (uncatalyzed) and catalyzed reactions. The feasibility of these pathways is dictated by the reactivity of the carbon-halogen bonds and the reaction conditions employed.

Direct Intramolecular Cyclization:

Direct, thermally or photochemically induced cyclization of this compound is expected to be challenging. The C-I bond is significantly weaker than the C-Br bond, suggesting that initial homolytic cleavage of the C-I bond would be the more likely initiation step under photochemical conditions, leading to radical intermediates. However, without a clear radical trapping mechanism, this pathway might lead to a mixture of products, including dehalogenated species and polymers.

Catalyzed Intramolecular Cyclization:

Transition metal-catalyzed reactions offer a more controlled and promising approach to the cyclization of this substrate. The reactivity of aryl halides in cross-coupling reactions generally follows the order I > Br > Cl > F. This differential reactivity is a key factor in designing selective cyclization strategies.

Palladium-Catalyzed Cyclization: Palladium catalysts are well-known for their ability to facilitate C-C and C-heteroatom bond formation. An intramolecular Heck-type reaction could be envisioned, although this typically requires an adjacent unsaturated group. A more plausible pathway involves an intramolecular direct arylation, where one C-H bond on the opposing ring is activated. For instance, palladium-catalyzed intramolecular C-H activation of o-iodo diaryl ethers is a known method for the synthesis of dibenzofurans. nih.gov

Copper-Catalyzed Cyclization (Ullmann-type reaction): The Ullmann condensation is a classic method for forming biaryl bonds and can be applied to intramolecular ring closure. wikipedia.orgbyjus.com This reaction typically requires copper or a copper-based catalyst and often proceeds at high temperatures. wikipedia.org The mechanism involves the formation of an organocopper intermediate. Given the presence of two different halogens, the initial oxidative addition of copper would preferentially occur at the more reactive C-I bond.

Nickel-Catalyzed Cyclization: Nickel catalysts are also effective in cross-coupling reactions of aryl halides and could potentially be used to effect the intramolecular cyclization of this compound.

Limitations:

A primary limitation in these cyclization reactions is the potential for competing side reactions. These can include intermolecular coupling, dehalogenation, and homocoupling of the starting material. The harsh conditions often required for Ullmann-type reactions can also limit the functional group tolerance of the substrate. Furthermore, steric hindrance from the ortho-substituents could influence the rate and feasibility of the cyclization.

The following table summarizes the potential catalyzed cyclization pathways and their key features:

| Catalyst System | Potential Reaction Type | Key Features |

| Palladium (e.g., Pd(OAc)₂, Pd/C) | Intramolecular Direct Arylation | Typically proceeds under milder conditions than Ullmann reactions. organic-chemistry.orgbiointerfaceresearch.com |

| Copper (e.g., Cu, CuI) | Intramolecular Ullmann Coupling | Often requires high temperatures and polar solvents. wikipedia.org |

| Nickel (e.g., Ni(COD)₂) | Intramolecular Cross-Coupling | Can offer different reactivity and selectivity compared to palladium. |

Formation of Complex Polycyclic Aromatic and Heterocyclic Scaffolds

The intramolecular cyclization of this compound can serve as a powerful tool for the synthesis of a variety of complex polycyclic aromatic and heterocyclic scaffolds. The specific product formed will depend on the reaction conditions and the subsequent transformations of the initial cyclized intermediate.

One of the most probable outcomes of an intramolecular C-C bond formation is the formation of a fluorenone core. nih.govsci-hub.seuni-muenchen.deprinceton.eduresearchgate.net This tricyclic aromatic ketone is a key structural motif in many natural products and functional materials. sci-hub.se The initial cyclization would likely be followed by aromatization to yield the stable fluorenone system.

Depending on the reaction pathway and the introduction of other reagents, it may also be possible to form heterocyclic scaffolds. For instance, if the cyclization is accompanied by the incorporation of a heteroatom from a nucleophilic solvent or additive, various dibenzo-fused heterocycles could be accessed. While less direct for the starting material , analogous cyclizations of related precursors are known to yield dibenzofurans and carbazoles . organic-chemistry.orgbiointerfaceresearch.comrsc.orgresearchgate.net

The following table illustrates the potential polycyclic and heterocyclic scaffolds that could be derived from the cyclization of this compound:

| Scaffold | General Structure | Potential Synthetic Pathway |

| Fluorenone | Intramolecular C-C bond formation followed by aromatization. | |

| Dibenzofuran | Intramolecular C-O bond formation (less direct, may require modification of the starting material or specific reagents). | |

| Carbozole | Intramolecular C-N bond formation (would require an amino group, not present in the starting material, but illustrates the versatility of the general strategy). |

Role of Ortho-Halogen Substituents in Directing and Facilitating Cyclization

The ortho-halogen substituents in this compound play a crucial and multifaceted role in its intramolecular cyclization chemistry. Their electronic properties, steric effects, and differential reactivity are all key factors that influence the course of the reaction.

Electronic Effects: Halogens are electron-withdrawing groups through induction but can also act as weak ortho,para-directors in electrophilic aromatic substitution due to resonance. In the context of metal-catalyzed cyclizations, their primary electronic role is to facilitate oxidative addition of the metal to the carbon-halogen bond.

Steric Effects: The presence of bulky halogen atoms at the ortho positions can influence the conformation of the molecule, potentially pre-organizing it for cyclization. This steric strain can also be a driving force for the reaction, as the formation of a new ring can relieve some of this strain.

Differential Reactivity: The most significant role of the two different halogens is their differential reactivity. The C-I bond is considerably more reactive towards oxidative addition by transition metals than the C-Br bond. mdpi.com This provides a handle for selective activation. For example, in a palladium-catalyzed reaction, the initial oxidative addition is highly likely to occur at the C-I bond, leaving the C-Br bond intact for potential subsequent transformations. This selective activation is fundamental to developing controlled and stepwise annulation strategies.

The following table compares the properties of the C-I and C-Br bonds relevant to cyclization:

| Property | Carbon-Iodine (C-I) Bond | Carbon-Bromine (C-Br) Bond |

| Bond Dissociation Energy | Lower | Higher |

| Reactivity in Oxidative Addition | Higher | Lower |

| Leaving Group Ability | Better | Good |

This differential reactivity allows for a chemoselective approach to cyclization, where one halogen can be selectively targeted over the other.

Strategies for Inducing Selective Annulations

Achieving selective annulations in the intramolecular cyclization of this compound hinges on exploiting the differential reactivity of the two halogen atoms and carefully controlling the reaction conditions.

Selective C-I Bond Activation: By choosing a catalyst and conditions that are mild enough to only activate the C-I bond, it is possible to achieve a selective initial cyclization. For example, a carefully controlled palladium-catalyzed reaction could lead to the formation of a fluorenone with a bromine atom still attached to one of the aromatic rings. This remaining bromine atom can then serve as a handle for further functionalization, allowing for the construction of more complex polycyclic systems in a stepwise manner.

Control of Reaction Pathways: The choice of catalyst can also direct the reaction towards a specific cyclization pathway. For instance, a copper catalyst might favor an Ullmann-type homocoupling if intermolecular reactions are not suppressed, while a palladium catalyst is more likely to promote a C-H activation/arylation pathway.

Use of Directing Groups: While not present in the parent molecule, the introduction of a directing group ortho to one of the halogens could provide an additional level of control over the cyclization. This is a common strategy in C-H activation chemistry to achieve high regioselectivity.

Stepwise Annulation: A potential strategy for building complex polycyclic systems could involve a two-step process:

Initial Selective Cyclization: A mild, palladium-catalyzed reaction to selectively activate the C-I bond and form the fluorenone core, retaining the C-Br bond.

Second Cyclization/Functionalization: The resulting bromo-substituted fluorenone could then be subjected to a second cyclization reaction under more forcing conditions or with a different catalyst system to form an additional ring. Alternatively, the bromine atom could be used in a subsequent cross-coupling reaction to introduce another substituent.

By carefully selecting the catalyst, reaction conditions, and potentially modifying the substrate, it should be possible to control the intramolecular cyclization of this compound to selectively produce a desired polycyclic aromatic or heterocyclic scaffold.

Stereochemical Considerations in Transformations of 2 2 Bromophenyl 2 Iodoacetophenone

Identification of Potential Chiral Centers (e.g., at the alpha-carbon) and Axial Chirality

The stereochemical complexity of 2-(2-Bromophenyl)-2'-iodoacetophenone arises from two primary sources: the potential for a traditional chiral center and the presence of axial chirality.

The alpha-carbon to the carbonyl group is a pro-chiral center. Substitution at this position with a group other than hydrogen would result in the formation of a stereocenter. For instance, reactions such as alkylation, aldol (B89426) condensation, or amination at the alpha-position would generate a new chiral center, leading to the possibility of enantiomers and diastereomers.

More significantly, this compound is a member of the biaryl family of compounds, which are known to exhibit axial chirality when rotation around the C-C single bond connecting the two aryl rings is restricted. This restriction is caused by steric hindrance between bulky ortho-substituents. In this specific molecule, the presence of a bromine atom on one phenyl ring and an iodoacetophenone group on the other at the ortho-positions creates a substantial energy barrier to free rotation. This hindered rotation gives rise to two stable, non-superimposable mirror-image conformers known as atropisomers (atropenantiomers). These atropisomers are configurationally stable under ambient conditions and can be separated and characterized as distinct enantiomers.

| Stereogenic Element | Location | Description | Resulting Isomerism |

|---|---|---|---|

| Chiral Center | Alpha-carbon to the carbonyl group | Becomes a stereocenter upon substitution with a fourth different group. | Enantiomers/Diastereomers |

| Axial Chirality | C-C bond between the two phenyl rings | Hindered rotation due to bulky ortho-substituents (Br and COCH₂I). | Atropisomers (Enantiomers) |

Diastereoselective Synthesis of Derivatives via Alpha-Substitution or Cyclization

The presence of axial chirality in the this compound scaffold can be exploited to achieve diastereoselective transformations. When a new chiral center is introduced into an already axially chiral molecule, a pair of diastereomers can be formed. The pre-existing axial chirality can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

Alpha-Substitution: In the case of alpha-substitution reactions on the acetophenone (B1666503) moiety, the incoming substituent can approach the enolate intermediate from two different faces. The axially chiral biaryl backbone creates a chiral environment that can sterically hinder one of these approach trajectories, resulting in a diastereoselective outcome. The degree of diastereoselectivity will depend on the nature of the electrophile, the reaction conditions, and the inherent stereochemical bias of the atropisomeric starting material.

Cyclization Reactions: Intramolecular cyclization reactions of derivatives of this compound can also proceed with high diastereoselectivity. For example, a suitably functionalized derivative could undergo a cyclization reaction where the stereochemistry of the newly formed ring is dictated by the pre-existing axial chirality. This is a powerful strategy for the synthesis of complex, stereochemically defined polycyclic structures.

| Reaction Type | Description | Expected Outcome |

|---|---|---|

| Alpha-Alkylation | Reaction of the enolate with an alkyl halide. | Formation of two diastereomers with one being favored due to steric guidance from the biaryl axis. |

| Aldol Condensation | Reaction of the enolate with an aldehyde. | Generation of two diastereomeric aldol adducts in unequal amounts. |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of a derivative with an appropriately placed alkene. | Formation of a cyclic product with a new stereocenter, where the stereochemistry is influenced by the axial chirality. |

Enantioselective Catalysis using Chiral Ligands in Metal-Catalyzed Reactions

For the synthesis of enantioenriched derivatives of this compound, enantioselective catalysis is a powerful tool. In these reactions, a chiral catalyst, typically a metal complex with a chiral ligand, is used to control the stereochemical outcome of the transformation of the pro-chiral substrate.

Reduction of the Ketone: The enantioselective reduction of the ketone functionality to a secondary alcohol is a common transformation. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), can effectively differentiate between the two enantiotopic faces of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess.

Alpha-Functionalization: Enantioselective alpha-functionalization of the ketone can also be achieved using metal catalysts with chiral ligands. For instance, palladium-catalyzed enantioselective alpha-arylation or alkylation can be performed using chiral phosphine or N-heterocyclic carbene (NHC) ligands. The chiral catalyst creates a chiral pocket around the active site, dictating the facial selectivity of the enolate attack on the electrophile.

| Chiral Ligand Family | Metal | Applicable Reaction | Mode of Action |

|---|---|---|---|

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Ru, Rh | Asymmetric Hydrogenation | Creates a C₂-symmetric chiral environment around the metal center. |

| Chiral Diamines/Amino Alcohols | Ru, Rh, Ir | Asymmetric Transfer Hydrogenation | Forms a chiral complex that delivers hydride stereoselectively. |

| Chiral Phosphoramidites | Pd, Cu | Asymmetric Conjugate Addition, Alkylation | Electronically and sterically tunes the metal center for enantioselective bond formation. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Pd, Cu, Ni | Asymmetric Alpha-Arylation, Alkylation | Provides a strong sigma-donating ligand with a defined chiral scaffold. |

Chirality Transfer Mechanisms in Reactions of the Chemical Compound

Chirality transfer is a sophisticated strategy in asymmetric synthesis where the stereochemical information from one chiral element is translated into a new one. In the context of this compound and its derivatives, two primary modes of chirality transfer are of significant interest: central-to-axial and axial-to-central.

Central-to-Axial Chirality Transfer: This mechanism involves the creation of axial chirality from a pre-existing stereocenter. For example, if a chiral auxiliary is attached to the acetophenone moiety of this compound, a subsequent reaction, such as an intramolecular coupling to form the biaryl bond, can proceed with the stereochemistry of the auxiliary directing the formation of one atropisomer over the other. After the reaction, the chiral auxiliary can be removed, leaving an enantioenriched axially chiral product.

Axial-to-Central Chirality Transfer: Conversely, the inherent axial chirality of this compound can be used to control the formation of a new stereocenter. As discussed in section 6.2, the diastereoselective alpha-substitution is a prime example of this. The established axial chirality dictates the stereochemical outcome at the newly formed alpha-chiral center. This is a highly valuable strategy as the axial chirality acts as an "internal" chiral auxiliary. rsc.org

A dynamic kinetic resolution (DKR) approach could also be envisioned for derivatives of this compound. nih.govthieme-connect.comacs.org In a DKR, a racemic mixture of atropisomers is subjected to a reaction with a chiral catalyst that selectively reacts with one atropisomer. If the atropisomers can interconvert under the reaction conditions, the unreactive atropisomer will equilibrate to the reactive one, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.govnih.govresearchgate.net

| Mechanism | Description | Example Reaction |

|---|---|---|

| Central-to-Axial | A stereocenter directs the formation of a chiral axis. | Intramolecular biaryl coupling of a derivative bearing a chiral auxiliary. scispace.com |

| Axial-to-Central | A chiral axis directs the formation of a new stereocenter. | Diastereoselective alkylation at the alpha-position of an enantioenriched atropisomer. rsc.org |

| Dynamic Kinetic Resolution (DKR) | A chiral catalyst selectively transforms one of two rapidly equilibrating atropisomers. | Enantioselective reduction of the ketone in a racemic mixture of atropisomers under conditions that allow for their interconversion. nih.govthieme-connect.comacs.org |

Computational and Theoretical Investigations of 2 2 Bromophenyl 2 Iodoacetophenone Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Transition States

For 2-(2-Bromophenyl)-2'-iodoacetophenone, DFT could be employed to study various transformations, such as nucleophilic addition to the carbonyl group, cross-coupling reactions involving the C-Br or C-I bonds, or intramolecular cyclization reactions. The process involves:

Geometry Optimization: The three-dimensional structures of all species involved in the proposed reaction pathway are optimized to find their lowest energy arrangement of atoms.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. This structure is critical as it defines the kinetic barrier of the reaction.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. coe.edu

These calculations provide a quantitative understanding of reaction feasibility and kinetics. For instance, in a hypothetical nucleophilic addition reaction, DFT could calculate the activation energies for the nucleophile attacking the carbonyl carbon, providing a clear picture of the reaction's energetic landscape.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Addition to this compound

| Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔE‡) [kcal/mol] | Reaction Energy (ΔEr) [kcal/mol] |

| Ketone + Nu⁻ | [Ketone---Nu]‡⁻ | Adduct⁻ | 15.2 | -8.5 |

Note: Data are illustrative and represent typical values obtained from DFT calculations for such a reaction.

Prediction of Chemo-, Regio-, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the selectivity of organic reactions, which is a cornerstone of modern synthetic chemistry. d-nb.infoacs.org By comparing the activation energies of competing reaction pathways, chemists can predict the major product of a reaction without having to perform the experiment. nih.gov

Chemoselectivity: In a molecule with multiple functional groups, such as this compound (containing a ketone, a C-Br bond, and a C-I bond), DFT can predict which group is most likely to react with a given reagent. For example, it could determine whether a palladium catalyst is more likely to insert into the C-I bond or the C-Br bond.

Regioselectivity: For reactions like electrophilic aromatic substitution, computational models can predict which position on the two different phenyl rings is most susceptible to attack. researchgate.netrsc.org This is often achieved by calculating the energies of the possible intermediate sigma-complexes; the pathway with the lowest energy transition state is favored. nih.gov

Stereoselectivity: When a reaction can form multiple stereoisomers, computational methods can predict the dominant isomer. For the reduction of the ketone in this compound to an alcohol, DFT can calculate the transition state energies for the hydride attacking from either face of the carbonyl plane, allowing for the prediction of the resulting stereochemistry.

Table 2: Illustrative Prediction of Regioselectivity for Electrophilic Nitration

| Ring / Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

| Bromophenyl Ring (ortho to C=O) | +3.5 | Minor Product |

| Bromophenyl Ring (meta to C=O) | 0.0 | Major Product |

| Iodophenyl Ring (ortho to C=O) | +4.1 | Minor Product |

| Iodophenyl Ring (meta to C=O) | +0.8 | Significant Product |

Note: Data are hypothetical, based on the expected directing effects of the substituents.

Electronic Structure Analysis and Bonding Characteristics of the Chemical Compound

Understanding the electronic structure of a molecule is key to understanding its reactivity. Computational methods can provide detailed information about how electrons are distributed within this compound and the nature of its chemical bonds.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the LUMO is likely centered on the carbonyl group, indicating its electrophilic nature.